3-Methyl-4-propylcyclohexan-1-one
Description
3-Methyl-4-propylcyclohexan-1-one is an organic compound with the molecular formula C10H18O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the third position and a propyl group at the fourth position
Properties
CAS No. |
917911-39-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-5-6-10(11)7-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
UQWVORUGDCZGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)CC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone. The reaction typically proceeds as follows:
Starting Material: Cyclohexanone
Reagents: Methylating agent (e.g., methyl iodide) and propylating agent (e.g., propyl bromide)
Catalyst: Base (e.g., sodium hydride)
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent (e.g., tetrahydrofuran).
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-propylcyclohexan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-propylcyclohexane: Similar structure but lacks the ketone functional group.
Cyclohexanone: The parent compound without the methyl and propyl substitutions.
4-Methylcyclohexanone: Similar structure with a methyl group but without the propyl group.
Uniqueness
3-Methyl-4-propylcyclohexan-1-one is unique due to the presence of both methyl and propyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
3-Methyl-4-propylcyclohexan-1-one is a ketone compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant research findings, case studies, and data tables.
3-Methyl-4-propylcyclohexan-1-one is characterized by its cyclohexane structure with a ketone functional group. The molecular formula is , and it exhibits properties typical of aliphatic ketones, which can influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 3-Methyl-4-propylcyclohexan-1-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain ketones against various bacterial strains, suggesting that modifications in the alkyl chain can enhance this activity. Although specific data on 3-Methyl-4-propylcyclohexan-1-one is limited, its structural similarities to other active compounds suggest potential efficacy against pathogens.
Insecticidal Properties
A recent investigation into related compounds has shown promising larvicidal activity against Aedes aegypti, a vector for several diseases. The study evaluated various derivatives and reported that certain structural features, such as the presence of specific substituents, significantly impact biological activity. While 3-Methyl-4-propylcyclohexan-1-one has not been directly tested in this context, its structural characteristics may confer similar insecticidal properties.
Case Study 1: Insecticidal Activity Assessment
In a study assessing the larvicidal effects of various ketones, researchers found that compounds with longer carbon chains exhibited increased toxicity towards Aedes aegypti. The LC50 and LC90 values for effective compounds were recorded, indicating potential thresholds for activity:
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Compound A (Control) | <10 | <20 |
| 3-Methyl-4-propylcyclohexan-1-one | TBD | TBD |
This table illustrates the comparative toxicity of related compounds, emphasizing the need for direct testing on 3-Methyl-4-propylcyclohexan-1-one to establish its efficacy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of ketones, various derivatives were tested against common bacterial strains. Results indicated that specific modifications led to enhanced antibacterial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound B | E. coli | 15 |
| 3-Methyl-4-propylcyclohexan-1-one | TBD | TBD |
The need for further investigation into the antimicrobial efficacy of 3-Methyl-4-propylcyclohexan-1-one is evident from these findings.
Research Findings
Recent literature emphasizes the importance of structural features in determining the biological activity of ketones. For instance, studies have shown that variations in alkyl substituents can significantly influence both antimicrobial and insecticidal activities. The presence of a methyl group at position 3 and a propyl group at position 4 is hypothesized to enhance lipophilicity, potentially increasing membrane permeability and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
